molecular formula C21H18O3S B10839703 1,1-Diphenyl-3-(phenylsulfonyl)propan-2-one

1,1-Diphenyl-3-(phenylsulfonyl)propan-2-one

Cat. No.: B10839703
M. Wt: 350.4 g/mol
InChI Key: SKWQLTIDKRSBES-UHFFFAOYSA-N
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Description

1,1-Diphenyl-3-(phenylsulfonyl)propan-2-one is an organic compound with the molecular formula C21H18O3S. It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to a carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diphenyl-3-(phenylsulfonyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of benzyl phenyl sulfone with benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and solvents to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenyl-3-(phenylsulfonyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1-Diphenyl-3-(phenylsulfonyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-diphenyl-3-(phenylsulfonyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The sulfonyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Uniqueness: 1,1-Diphenyl-3-(phenylsulfonyl)propan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C21H18O3S

Molecular Weight

350.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1,1-diphenylpropan-2-one

InChI

InChI=1S/C21H18O3S/c22-20(16-25(23,24)19-14-8-3-9-15-19)21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,21H,16H2

InChI Key

SKWQLTIDKRSBES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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